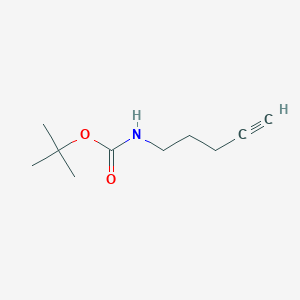

N-Boc-4-pentyne-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-pent-4-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPJJKZSKWNWKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628837 | |

| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151978-50-6 | |

| Record name | tert-Butyl pent-4-yn-1-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(pent-4-yn-1-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-4-pentyne-1-amine chemical structure and properties

An In-depth Technical Guide to N-Boc-4-pentyne-1-amine for Researchers and Drug Development Professionals

Introduction

This compound is a bifunctional organic building block of significant interest in chemical synthesis, medicinal chemistry, and drug discovery.[1][2] Its structure incorporates two highly versatile and orthogonally reactive functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected primary amine.[1] This unique arrangement allows for sequential and controlled chemical modifications, making it an invaluable tool for the construction of complex molecular architectures, including linkers for Proteolysis Targeting Chimeras (PROTACs) and diverse scaffolds for small molecule libraries.[1][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications.

Chemical Structure and Properties

This compound, systematically named tert-butyl N-pent-4-ynylcarbamate, consists of a five-carbon chain with a terminal alkyne at one end and a Boc-protected amine at the other.[1][4] The Boc group serves as a stable protecting group for the amine functionality, which can be readily removed under acidic conditions, while the terminal alkyne is available for a variety of coupling reactions.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical and identifying properties of this compound is presented below.

| Property | Value | Reference |

| IUPAC Name | tert-butyl N-pent-4-ynylcarbamate | [1][2][4][5] |

| Synonyms | 4-Pentynylcarbamic acid tert-butyl ester, N-Boc-5-amino-1-pentyne | [6][7] |

| CAS Number | 151978-50-6 | [1][2][6][8][] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][6][8][] |

| Molecular Weight | 183.25 g/mol | [1][2][6][8][] |

| Appearance | Liquid | [1][6] |

| Relative Density | 0.965 | [5] |

| SMILES | CC(C)(C)OC(=O)NCCCC#C | [6][8][] |

| InChI Key | JTPJJKZSKWNWKK-UHFFFAOYSA-N | [1][4][6][] |

Safety and Handling

This compound is classified as a corrosive substance and requires careful handling in a laboratory setting.[4][5][6]

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS05 (Corrosion) | [5][6] |

| Signal Word | Danger | [5][6] |

| Hazard Statement | H314: Causes severe skin burns and eye damage. | [5][6] |

| Precautionary Codes | P280, P305 + P351 + P338, P310 | [6] |

| Storage Class | 8A - Combustible corrosive hazardous materials | [6] |

Synthesis and Experimental Protocols

The most common and direct synthesis of this compound involves the protection of the primary amine of 4-pentyne-1-amine.[1]

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Boc-Protection of 4-Pentyne-1-amine

This protocol is a generalized procedure based on standard methods for Boc protection of primary amines.[1]

-

Dissolution: Dissolve 4-pentyne-1-amine (1.0 eq.) in a suitable solvent such as dichloromethane (B109758) (DCM) or a biphasic system of water and an organic solvent.[1]

-

Base Addition: Add a base (1.1-1.5 eq.), such as triethylamine (B128534) or sodium hydroxide, to the solution to neutralize the acid that will be formed during the reaction.[1]

-

Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in the same solvent.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. If using an organic solvent, wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

Chemical Reactivity and Applications

The bifunctional nature of this compound allows for a wide range of chemical transformations, making it a powerful tool in organic synthesis.[1] The terminal alkyne and the Boc-protected amine can be reacted selectively due to the stability of the Boc group under various conditions, a concept known as orthogonal protection.[1]

Caption: Orthogonal reactivity of this compound.

Reactions of the Terminal Alkyne

The terminal alkyne is a versatile handle for carbon-carbon bond formation.[1]

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a cornerstone "click chemistry" reaction where the alkyne reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole.[1] This reaction is known for its high efficiency, specificity, and mild conditions.[1]

-

Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling reaction with aryl or vinyl halides to form a new carbon-carbon bond.[1]

-

Cadiot-Chodkiewicz Coupling: This reaction couples the terminal alkyne with a 1-haloalkyne using a copper(I) salt to produce unsymmetrical diacetylenes.[1]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This generalized protocol describes a typical CuAAC reaction.

-

Reactant Mixture: In a reaction vessel, dissolve this compound (1.0 eq.) and an organic azide (1.0 eq.) in a suitable solvent system, often a mixture of t-butanol and water.

-

Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This can be done by mixing copper(II) sulfate pentahydrate (0.05-0.1 eq.) with a reducing agent like sodium ascorbate (B8700270) (0.1-0.2 eq.) in water.

-

Reaction Initiation: Add the freshly prepared catalyst solution to the reactant mixture.

-

Reaction: Stir the mixture vigorously at room temperature for 4-24 hours. The reaction is often complete when the solution color changes or by TLC/LC-MS analysis.

-

Workup and Purification: Upon completion, the product can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The resulting triazole product is then purified by column chromatography or recrystallization.

Reactions of the Boc-Protected Amine

The Boc group is stable under many reaction conditions but can be efficiently removed with acid (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) to liberate the primary amine.[1] The unmasked nucleophilic amine can then participate in further reactions:

-

Amide Bond Formation: Reacts with carboxylic acids or their activated derivatives to form stable amide bonds.[1]

-

Aza-Michael Addition: Undergoes conjugate addition to α,β-unsaturated carbonyl compounds.[1]

-

Reductive Amination: Reacts with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Applications in Drug Discovery

The dual reactivity of this compound makes it a highly valuable reagent in drug discovery and development.[1][2][10][11]

-

PROTACs: It is a key linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of a target protein.[1] The alkyne can be "clicked" onto an azide-modified ligand for either the target protein or an E3 ligase.[1] For example, it has been used in the synthesis of the PROTAC MG-277.[1][3]

-

Scaffold Diversity: The ability to selectively functionalize both ends of the molecule allows for the creation of diverse molecular scaffolds and libraries of small molecules for high-throughput screening in drug discovery programs.[1]

Spectroscopic Analysis

Characterization of this compound and its reaction products relies on standard spectroscopic techniques. The expected spectral features are summarized below.

| Technique | Functional Group | Expected Chemical Shift / Frequency | Reference |

| ¹H NMR | Alkyne C-H | ~1.9-2.5 ppm (s) | [12] |

| N-H (Carbamate) | ~4.5-5.5 ppm (broad s) | [12] | |

| CH₂ adjacent to N | ~3.0-3.3 ppm (m) | [12] | |

| t-Butyl (Boc) | ~1.4 ppm (s, 9H) | [13] | |

| ¹³C NMR | Alkyne C≡C | ~68-90 ppm | [12] |

| Carbonyl (Boc) | ~155-156 ppm | [13] | |

| Quaternary C (Boc) | ~78-80 ppm | [13] | |

| CH₃ (Boc) | ~28 ppm | [13] | |

| IR Spectroscopy | Alkyne C-H stretch | ~3300 cm⁻¹ (sharp) | [12] |

| Alkyne C≡C stretch | ~2100-2260 cm⁻¹ (weak) | [14] | |

| N-H stretch (Carbamate) | ~3300-3500 cm⁻¹ (broad) | [12] | |

| Carbonyl C=O stretch | ~1680-1700 cm⁻¹ (strong) | [14] |

References

- 1. This compound | 151978-50-6 | Benchchem [benchchem.com]

- 2. Buy this compound | 151978-50-6 [smolecule.com]

- 3. amsbio.com [amsbio.com]

- 4. tert-butyl N-(pent-4-yn-1-yl)carbamate | C10H17NO2 | CID 22904935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. N-Boc-4-戊炔-1-胺 ≥95% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound (≥95% (GC)) - Amerigo Scientific [amerigoscientific.com]

- 8. aldlab.com [aldlab.com]

- 10. mdpi.com [mdpi.com]

- 11. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-4-pentyne-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-pentyne-1-amine is a valuable bifunctional molecule widely utilized in organic synthesis, medicinal chemistry, and drug discovery. Its structure incorporates a terminal alkyne and a Boc-protected amine, providing orthogonal handles for sequential chemical modifications. This technical guide details a standard laboratory synthesis of this compound, comprehensive characterization data, and experimental protocols.

Introduction

This compound serves as a critical building block in the construction of complex molecular architectures. The terminal alkyne functionality is amenable to a variety of coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". The amine group, protected by the acid-labile tert-butyloxycarbonyl (Boc) group, allows for late-stage introduction of nitrogen-containing moieties. This orthogonality makes it a highly sought-after reagent in the synthesis of peptidomimetics, PROTAC linkers, and other biologically active compounds.[1][2]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the protection of the primary amine of 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[3][4] This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.

Boc-Protection Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom in 4-pentyne-1-amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. The subsequent collapse of the tetrahedral intermediate and deprotonation by the base yields the N-Boc protected product.

Detailed Experimental Protocol

Materials:

-

4-pentyne-1-amine (1.0 eq)[5]

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (B128534) (TEA) (1.2 eq)[4]

-

Dichloromethane (B109758) (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography[6]

-

Eluent for column chromatography (e.g., Hexane/Ethyl Acetate (B1210297) mixture)[7]

Procedure:

-

To a solution of 4-pentyne-1-amine in anhydrous dichloromethane, add triethylamine at 0 °C under a nitrogen atmosphere.

-

Slowly add a solution of di-tert-butyl dicarbonate in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).[6][8]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a liquid.[9][10]

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 151978-50-6 | [3][11] |

| Molecular Formula | C₁₀H₁₇NO₂ | [] |

| Molecular Weight | 183.25 g/mol | [11][] |

| Appearance | Liquid | [10] |

| Purity (GC) | ≥95% | [10] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.6 | br s | 1H | -NH- | |

| ~3.2 | q | 2H | -CH₂-NH- | |

| ~2.2 | td | 2H | -C≡C-CH₂- | |

| ~1.9 | t | 1H | -C≡CH | |

| ~1.7 | p | 2H | -CH₂-CH₂-CH₂- | |

| 1.44 | s | 9H | -C(CH₃)₃ |

| ¹³C NMR (CDCl₃, 101 MHz) | Chemical Shift (δ, ppm) | Assignment |

| ~155.9 | C=O (carbamate) | |

| ~83.8 | -C≡CH | |

| ~79.1 | -C(CH₃)₃ | |

| ~68.8 | -C≡CH | |

| ~39.8 | -CH₂-NH- | |

| ~29.3 | -CH₂-CH₂-CH₂- | |

| 28.4 | -C(CH₃)₃ | |

| ~15.2 | -C≡C-CH₂- |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and concentration.[1]

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretch (carbamate) |

| ~3300 | ≡C-H stretch (terminal alkyne) |

| ~2970, 2930 | C-H stretch (aliphatic) |

| ~2120 | C≡C stretch (alkyne) |

| ~1690 | C=O stretch (carbamate) |

| ~1520 | N-H bend (carbamate) |

| ~1170 | C-O stretch (carbamate) |

Note: The wavenumbers are approximate.[13][14]

3.2.3. Mass Spectrometry (MS)

| Technique | m/z (calculated) | m/z (found) | Assignment |

| ESI-MS | 184.1332 | ~184.13 | [M+H]⁺ |

| 206.1151 | ~206.12 | [M+Na]⁺ |

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical agents and research tools. Its bifunctional nature allows for its incorporation into complex molecules through sequential and orthogonal reactions.

PROTAC Linker Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. This compound can be used as a building block for the synthesis of the linker component of PROTACs, connecting a ligand for the target protein and a ligand for an E3 ubiquitin ligase.[1][2]

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed experimental protocol and extensive characterization data will be a valuable resource for researchers in organic synthesis and drug development. The bifunctional nature of this molecule, coupled with the robust and well-understood chemistry of its terminal alkyne and Boc-protected amine functionalities, ensures its continued importance as a versatile building block in the creation of novel chemical entities.

References

- 1. rsc.org [rsc.org]

- 2. hmdb.ca [hmdb.ca]

- 3. This compound | 151978-50-6 | Benchchem [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Pent-4-yn-1-amine | C5H9N | CID 641001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biotage.com [biotage.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. beilstein-journals.org [beilstein-journals.org]

- 11. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 13. researchgate.net [researchgate.net]

- 14. globalresearchonline.net [globalresearchonline.net]

N-Boc-4-pentyne-1-amine (CAS: 151978-50-6): A Technical Overview

Introduction

N-Boc-4-pentyne-1-amine, identified by CAS number 151978-50-6, is a bifunctional organic building block of significant interest in chemical synthesis, medicinal chemistry, and materials science. Its structure incorporates two key functional groups: a terminal alkyne and a primary amine protected by a tert-butyloxycarbonyl (Boc) group.[1] This unique arrangement allows for sequential and orthogonal chemical modifications, making it a versatile reagent. The terminal alkyne is readily available for reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the Boc-protected amine can be deprotected under acidic conditions for subsequent functionalization, such as amide bond formation.[1]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key experimental protocols for its synthesis and application, and its role in modern drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[2]

Chemical and Physical Properties

The properties of this compound are summarized below, compiled from various suppliers and databases.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 151978-50-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][3][5][6] |

| Molecular Weight | 183.25 g/mol | [1][2][5] |

| IUPAC Name | tert-butyl N-(pent-4-yn-1-yl)carbamate | [4][5][6] |

| Synonyms | 4-Pentynylcarbamic acid tert-butyl ester, N-Boc-5-amino-1-pentyne, tert-Butyl (4-pentynyl)carbamate | |

| Appearance | Liquid, Solid-Liquid Mixture | [1][2] |

| Color | Off-white to light yellow | [2] |

| Purity | ≥95% (GC) |

Structural Information

| Identifier | Value | Reference |

| SMILES String | CC(C)(C)OC(=O)NCCCC#C | |

| InChI | 1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) | [4][5] |

| InChI Key | JTPJJKZSKWNWKK-UHFFFAOYSA-N | [1][4][7] |

Experimental Protocols

This compound is valued for its dual reactivity. The following sections detail common experimental procedures involving this molecule.

Synthesis of this compound

The most direct synthesis involves the protection of the primary amine of 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1]

-

Reaction: Protection of 4-Pentyne-1-amine with (Boc)₂O

-

Reagents:

-

4-Pentyne-1-amine (CAS: 15252-44-5)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine, sodium bicarbonate)

-

Solvent (e.g., dichloromethane (B109758) (DCM), or a biphasic system of water and an organic solvent)[1]

-

-

General Procedure:

-

Dissolve 4-pentyne-1-amine in the chosen solvent.

-

Add a base to neutralize the acid that will be formed during the reaction.

-

Add di-tert-butyl dicarbonate to the solution, typically portion-wise or as a solution in the same solvent.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, perform an aqueous workup to remove the base and other water-soluble byproducts.

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product, typically by flash column chromatography, to yield this compound.

-

References

- 1. This compound | 151978-50-6 | Benchchem [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 151978-50-6 | MFCD20036287 | this compound [aaronchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. tert-butyl N-(pent-4-yn-1-yl)carbamate | C10H17NO2 | CID 22904935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl pent-4-yn-1-ylcarbamate 95% | CAS: 151978-50-6 | AChemBlock [achemblock.com]

- 7. This compound | Alkynyls | Ambeed.com [ambeed.com]

Molecular weight and formula of tert-butyl N-pent-4-ynylcarbamate

An In-depth Technical Guide to tert-butyl N-pent-4-ynylcarbamate

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, focusing on the chemical properties and applications of tert-butyl N-pent-4-ynylcarbamate. This compound is a valuable bifunctional molecule, incorporating a terminal alkyne for click chemistry applications and a Boc-protected amine, making it a versatile building block in organic synthesis and medicinal chemistry.

Core Chemical Properties

The fundamental properties of tert-butyl N-pent-4-ynylcarbamate are summarized below, providing a clear overview of its key quantitative data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][2][3][4] |

| Molecular Weight | 183.25 g/mol | [1][2][3][4][5] |

| IUPAC Name | tert-butyl N-pent-4-ynylcarbamate | [1][2] |

| CAS Number | 151978-50-6 | [1][2][3][4] |

| Synonyms | N-Boc-4-pentyne-1-amine, tert-butyl (4-pentynyl)carbamate | [2][4] |

Experimental Protocols

The following sections detail relevant experimental methodologies for the application and analysis of tert-butyl N-pent-4-ynylcarbamate.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne functionality of tert-butyl N-pent-4-ynylcarbamate makes it an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is widely used to form stable triazole linkages for conjugating molecules in various applications, including drug discovery and chemical biology.

Materials:

-

tert-butyl N-pent-4-ynylcarbamate

-

An azide-containing molecule (e.g., a fluorescent probe, biotin (B1667282) tag, or drug scaffold)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Solvent (e.g., a 1:1 mixture of tert-butanol (B103910) and water)[6]

Procedure:

-

In a clean reaction vial, dissolve tert-butyl N-pent-4-ynylcarbamate (1.0 equivalent) and the desired azide-containing molecule (1.0 equivalent) in the chosen solvent system.[6]

-

To this solution, add sodium ascorbate (0.3 equivalents) as a reducing agent.[6]

-

Add the copper(II) sulfate pentahydrate catalyst (0.1 equivalents).[6] The sodium ascorbate will reduce the Cu(II) to the active Cu(I) species in situ.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting materials are consumed.[6]

-

Upon completion, the product can be isolated and purified using standard techniques like extraction and column chromatography.

Protocol 2: Analytical Methods for Purity Assessment

Ensuring the purity of tert-butyl N-pent-4-ynylcarbamate is critical for its successful application in synthesis. Several analytical techniques can be employed for this purpose.[7]

A. High-Performance Liquid Chromatography (HPLC)

This method is robust for quantifying the main component and detecting non-volatile impurities.[7]

-

Instrumentation: HPLC system equipped with a UV or Charged Aerosol Detector (CAD).[7]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[7]

-

Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (B).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or CAD.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile impurities, such as residual solvents.[7]

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.[7]

-

Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[7]

-

Carrier Gas: Helium.

-

Injection Mode: Split/splitless.

-

Temperature Program: An initial temperature of 50°C, ramped to 250°C.

-

Detection: Mass spectrometry in full scan or Selected Ion Monitoring (SIM) mode.

C. Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary method for determining the absolute purity of a sample without requiring a specific reference standard of the analyte.[7]

-

Instrumentation: NMR spectrometer (400 MHz or higher).[7]

-

Internal Standard: A certified reference standard with known purity (e.g., maleic acid or dimethyl sulfone).

-

Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).

-

Parameters: A calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T1) are crucial for accurate quantification.[7] Purity is calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.[7]

Visualized Workflow

The following diagram illustrates the experimental workflow for the CuAAC (Click Chemistry) reaction, a primary application of tert-butyl N-pent-4-ynylcarbamate.

Caption: Workflow for Azide-Alkyne Cycloaddition.

References

- 1. tert-butyl pent-4-yn-1-ylcarbamate 95% | CAS: 151978-50-6 | AChemBlock [achemblock.com]

- 2. tert-butyl N-(pent-4-yn-1-yl)carbamate | C10H17NO2 | CID 22904935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. achmem.com [achmem.com]

- 4. echemi.com [echemi.com]

- 5. appretech.com [appretech.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of N-Boc-4-pentyne-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H NMR spectrum of N-Boc-4-pentyne-1-amine, a bifunctional molecule of significant interest in chemical synthesis, particularly in the fields of medicinal chemistry and drug development. The presence of a terminal alkyne allows for its use in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for the primary amine.[1] A thorough understanding of its ¹H NMR spectrum is paramount for verifying its structure and assessing its purity.

Molecular Structure and Proton Environments

This compound, with the chemical formula C₁₀H₁₇NO₂, possesses several distinct proton environments that give rise to a characteristic ¹H NMR spectrum. The key functional groups influencing the chemical shifts (δ) are the Boc group, the pentynyl chain, the carbamate (B1207046) linkage, and the terminal alkyne.

¹H NMR Spectral Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. The chemical shifts (δ) and coupling constants (J) are based on typical values observed for similar functional groups and may vary slightly depending on the solvent, concentration, and spectrometer frequency.

| Signal | Protons | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) |

| a | -C(CH ₃)₃ | Singlet | 9H | ~1.44 | - |

| b | -NH - | Broad Singlet | 1H | ~4.6 | - |

| c | -NH-CH ₂- | Quartet | 2H | ~3.15 | ~6.5 |

| d | -CH₂-CH ₂-CH₂- | Quintet | 2H | ~1.75 | ~6.5 |

| e | ≡C-CH ₂- | Triplet of Doublets (td) | 2H | ~2.25 | J ≈ 7.0, J ≈ 2.5 |

| f | ≡C-H | Triplet | 1H | ~1.95 | ~2.5 |

Analysis of the Signals:

-

Boc Group (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are magnetically shielded and appear as a sharp singlet at approximately 1.44 ppm.[1] This signal is a characteristic feature of a Boc-protected compound.

-

Carbamate Proton (-NH-): The carbamate proton typically appears as a broad singlet around 4.6 ppm. Its chemical shift and the broadness of the signal can be influenced by factors such as solvent, temperature, and hydrogen bonding.

-

Methylene (B1212753) Group Adjacent to Nitrogen (-NH-CH₂-): This methylene group is deshielded by the adjacent electronegative nitrogen atom of the carbamate and resonates at approximately 3.15 ppm. It is expected to appear as a quartet due to coupling with the neighboring methylene group (d).

-

Central Methylene Group (-CH₂-CH₂-CH₂-): This methylene group is in a more shielded environment compared to the one adjacent to the nitrogen and is expected to resonate around 1.75 ppm. The signal should appear as a quintet due to coupling with the two adjacent methylene groups (c and e).

-

Methylene Group Adjacent to Alkyne (≡C-CH₂-): These protons are deshielded by the triple bond and are expected to appear at approximately 2.25 ppm. The signal is anticipated to be a triplet of doublets (td) due to coupling with the adjacent methylene group (d) and long-range coupling with the terminal alkyne proton (f).

-

Terminal Alkyne Proton (≡C-H): The terminal alkyne proton is a key diagnostic signal and is expected to resonate as a triplet around 1.95 ppm due to coupling with the adjacent methylene protons (e).[1]

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a general methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of 300 MHz or higher to ensure adequate resolution of the signals.

-

The instrument must be properly tuned and the magnetic field shimmed to achieve homogeneity.

3. Data Acquisition:

-

Acquire the spectrum at a standard temperature, typically 25 °C (298 K).

-

To obtain a good signal-to-noise ratio, a sufficient number of scans (e.g., 16-64) should be co-added.

-

The spectral width should be set to encompass all expected proton resonances (e.g., 0-10 ppm).

4. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants to confirm the proton assignments.

Visualization of Molecular Structure and Proton Connectivity

The following diagrams illustrate the molecular structure of this compound and the logical workflow for its ¹H NMR spectrum analysis.

Caption: Molecular structure of this compound with proton environments labeled.

Caption: Workflow for the ¹H NMR spectrum analysis of this compound.

References

A Technical Guide to the Key Spectral Data of N-Boc-4-pentyne-1-amine

For Researchers, Scientists, and Drug Development Professionals

N-Boc-4-pentyne-1-amine (tert-butyl (pent-4-yn-1-yl)carbamate) is a valuable bifunctional molecule in organic synthesis and drug discovery.[1] Its terminal alkyne is amenable to "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), while the Boc-protected amine allows for subsequent deprotection and further functionalization.[1] This guide provides a comprehensive overview of the key spectral data for this compound, essential for its characterization and use in research.

Core Compound Information

| CAS Number | 151978-50-6[2][3][][5] |

| Molecular Formula | C₁₀H₁₇NO₂[2][3][][5] |

| Molecular Weight | 183.25 g/mol [2][3][][5] |

Spectroscopic Data Summary

The following sections and tables summarize the expected and reported spectral data for this compound. This data is critical for confirming the structure and purity of the compound after synthesis. A purity of ≥95% by GC and ≥98.0% by NMR is commonly reported.[2][5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the presence of key functional groups and the overall structure of the molecule. The spectrum is generally consistent with the structure of this compound.[5]

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~4.7 | Broad Singlet | 1H | N-H |

| ~3.2 | Quartet | 2H | -CH₂-NH - |

| ~2.2 | Triplet of Doublets | 2H | ≡C-CH₂ - |

| ~1.95 | Triplet | 1H | ≡C-H |

| ~1.8 | Quintet | 2H | -CH₂ -CH₂-NH- |

| 1.44 | Singlet | 9H | -C(CH₃ )₃ |

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm and can vary depending on the solvent used.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~155.9 | C =O (Carbamate) |

| ~83.7 | ≡C -H |

| ~79.1 | -C (CH₃)₃ |

| ~69.0 | ≡C -H |

| ~39.9 | -C H₂-NH- |

| ~29.1 | -C H₂-CH₂-NH- |

| ~28.4 | -C(C H₃)₃ |

| ~15.2 | ≡C-C H₂- |

Note: The presented ¹³C NMR data is predicted based on typical chemical shift values for similar functional groups.[6][7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Amine (Carbamate) |

| ~3250 | ≡C-H Stretch | Terminal Alkyne |

| ~2980, 2930 | C-H Stretch | Alkane (CH₃, CH₂) |

| ~2120 | C≡C Stretch | Terminal Alkyne |

| ~1690 | C=O Stretch | Carbonyl (Carbamate) |

| ~1520 | N-H Bend | Amine (Carbamate) |

| ~1170 | C-N Stretch | Amine |

Note: The IR data is predicted based on characteristic absorption frequencies of the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.

| m/z | Ion |

| 184.13 | [M+H]⁺ |

| 206.11 | [M+Na]⁺ |

| 183.12 | [M]⁺ |

| 128.08 | [M-C₄H₇]⁺ |

| 84.08 | [M-Boc]⁺ |

Note: The expected ions are based on the molecular weight of 183.25 g/mol .

Experimental Protocols

Synthesis: Boc-Protection of 4-Pentyne-1-amine

The most common synthesis of this compound involves the protection of the primary amine of 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1]

-

Dissolution: 4-pentyne-1-amine is dissolved in a suitable solvent, such as dichloromethane (B109758) (DCM) or a biphasic system of water and an organic solvent.

-

Addition of Base: A base, such as triethylamine (B128534) or sodium bicarbonate, is added to the solution to neutralize the acidic byproduct of the reaction.

-

Addition of Boc₂O: Di-tert-butyl dicarbonate (Boc₂O) is added to the reaction mixture, typically portion-wise or as a solution.

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed with water and brine. The organic layer is then dried over an anhydrous salt like sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to yield this compound as a pure product.

Spectroscopic Analysis

-

NMR Spectroscopy: Samples for ¹H and ¹³C NMR are prepared by dissolving a small amount of the purified compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of TMS as an internal standard.

-

IR Spectroscopy: An IR spectrum can be obtained by placing a drop of the neat liquid compound between two salt plates (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry: For mass spectral analysis, the compound is dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer, typically using electrospray ionization (ESI).

Visualization of Characterization Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Strategic Role of N-Boc-4-pentyne-1-amine in PROTAC Linker Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. Central to the efficacy of these heterobifunctional molecules is the linker, a component that critically influences a PROTAC's structural integrity, cell permeability, and its ability to orchestrate the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This technical guide delves into the core of PROTAC design, focusing on the versatile building block, N-Boc-4-pentyne-1-amine, and its role as a key constituent of PROTAC linkers.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's own ubiquitin-proteasome system (UPS). A typical PROTAC molecule consists of two distinct ligands—one that binds to the protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. This polyubiquitination marks the POI for degradation by the 26S proteasome, effectively eliminating it from the cellular environment. The PROTAC molecule itself is then released and can catalytically induce the degradation of multiple POI molecules.

This compound: A Click Chemistry Enabled Linker Component

This compound is a valuable reagent in the synthesis of PROTACs, primarily due to its terminal alkyne group and a Boc-protected amine. The alkyne functionality makes it an ideal partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific ligation of two molecular fragments—one bearing an azide (B81097) and the other an alkyne—to form a stable triazole ring. The Boc-protected amine provides an orthogonal handle for further chemical modifications, allowing for a modular and flexible approach to PROTAC synthesis.

The use of alkyne-containing linkers, such as those derived from this compound, can also impart a degree of rigidity to the linker chain. This can be advantageous in pre-organizing the PROTAC molecule into a conformation that is favorable for the formation of a stable and productive ternary complex, a critical determinant of degradation efficiency.

Case Study: MG-277, a GSPT1-Degrading PROTAC

A notable example of a PROTAC synthesized using an alkyne-containing linker is MG-277. This molecule is a potent degrader of the G1 to S phase transition 1 (GSPT1) protein, a translation termination factor implicated in cancer. MG-277 demonstrates the successful application of a click chemistry-based linker strategy in the development of a highly effective protein degrader.

| Parameter | Value | Cell Line | Reference |

| DC50 | 1.3 nM | RS4;11 | [1][2] |

| IC50 (Cell Growth) | 3.5 nM | RS4;11 | [2] |

| IC50 (Cell Growth) | 3.4 nM | RS4;11/IRMI-2 (p53 mutant) | [2] |

| IC50 (Cell Growth) | 39.4 nM | MDA-MB-231 | |

| IC50 (Cell Growth) | 26.4 nM | MDA-MB-468 | |

| Binding Affinity (to CRBN) | - | - | [3] |

Table 1: In Vitro Activity of MG-277

The GSPT1 Signaling Pathway and the Impact of its Degradation

GSPT1 plays a crucial role in the termination of protein synthesis. In several cancers, the overexpression of GSPT1 is associated with uncontrolled cell proliferation and survival. By inducing the degradation of GSPT1, PROTACs like MG-277 can disrupt protein translation, leading to cell cycle arrest and apoptosis in cancer cells. This provides a promising therapeutic strategy for cancers that are dependent on high levels of protein synthesis.

The degradation of GSPT1 has been shown to impact several downstream signaling pathways involved in cancer progression. For instance, GSPT1 can influence the GSK-3β/CyclinD1 pathway, which is critical for cell cycle progression from the G1 to the S phase.[4] Furthermore, GSPT1 has been implicated in regulating apoptosis through its interaction with Apoptosis Signal-regulating Kinase 1 (ASK1).[5] By removing GSPT1, PROTACs can modulate these pathways to induce an anti-tumor effect.

Experimental Protocols

The synthesis and evaluation of PROTACs require a series of well-defined experimental procedures. Below are detailed methodologies for key experiments in the development of a PROTAC utilizing this compound.

PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC by coupling an azide-functionalized E3 ligase ligand with an alkyne-functionalized warhead, which can be prepared using this compound.

Materials:

-

Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide) (1.0 eq)

-

Alkyne-functionalized warhead (prepared from a suitable precursor and this compound after deprotection) (1.1 eq)

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (B8700270) (0.2 eq)

-

tert-Butanol (t-BuOH)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the alkyne-functionalized warhead (1.1 eq) in a 1:1 mixture of t-BuOH and water.

-

To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

-

Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with DCM (3 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired PROTAC.

Determination of DC₅₀ and Dₘₐₓ by Western Blot

This protocol outlines the quantification of PROTAC-induced protein degradation.

Materials:

-

Cell line expressing the protein of interest

-

Complete cell culture medium

-

PROTAC compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the target protein

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples to denature the proteins.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with the primary antibodies (target protein and loading control). After washing, incubate with the HRP-conjugated secondary antibody.

-

Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

-

Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation).

Cellular Target Engagement Assays

Confirming that a PROTAC binds to its intended targets within a cellular context is crucial. Several assays can be employed for this purpose.

NanoBRET™ Target Engagement Assay: This assay measures the binding of a PROTAC to its target protein in live cells. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. The PROTAC competes with the tracer for binding, leading to a decrease in the BRET signal. This allows for the determination of the PROTAC's apparent cellular affinity.[6][7]

Cellular Thermal Shift Assay (CETSA): CETSA assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding. When a PROTAC binds to its target protein, it can stabilize the protein, leading to a higher melting temperature. This shift can be detected by heating cell lysates or intact cells to various temperatures, followed by quantifying the amount of soluble protein remaining.[8][9][10]

Conclusion

This compound serves as a highly valuable and versatile building block in the construction of PROTAC linkers. Its amenability to click chemistry allows for a modular and efficient synthetic approach, while the resulting triazole-containing linkers can provide beneficial structural constraints. The successful development of potent PROTACs like MG-277 underscores the potential of this linker strategy. A thorough understanding of the synthetic methodologies, coupled with robust biological evaluation, is paramount for the rational design of next-generation protein degraders with enhanced therapeutic potential. As the field of targeted protein degradation continues to evolve, the strategic use of well-designed linkers will remain a critical factor in the successful translation of this exciting technology into novel therapeutics.

References

- 1. Probe MG-277 | Chemical Probes Portal [chemicalprobes.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. High cereblon expression in neuroendocrine cancer confers vulnerability to GSPT1 molecular glue degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. G1 to S phase transition protein 1 induces apoptosis signal-regulating kinase 1 activation by dissociating 14-3-3 from ASK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.de]

- 7. selvita.com [selvita.com]

- 8. pelagobio.com [pelagobio.com]

- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]

N-Boc-4-pentyne-1-amine in Click Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-4-pentyne-1-amine is a versatile bifunctional molecule that has emerged as a valuable building block in the field of click chemistry. Its structure, featuring a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected primary amine, allows for sequential and orthogonal chemical modifications. This dual functionality makes it an ideal reagent for the synthesis of complex molecular architectures, including bioconjugates, drug delivery systems, and probes for studying biological processes.[1]

The terminal alkyne group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, to form a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] The Boc protecting group on the primary amine is stable under the conditions of the click reaction but can be readily removed under acidic conditions, revealing the amine for subsequent functionalization. This orthogonality is a key feature that allows for a stepwise approach to the synthesis of well-defined molecular constructs.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physical and chemical properties, and its application in click chemistry. Detailed experimental protocols for its synthesis and use in CuAAC reactions are provided, along with quantitative data to guide researchers in their experimental design. Furthermore, this guide includes visualizations of a typical experimental workflow and a representative signaling pathway that can be investigated using probes synthesized from this versatile building block.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for handling, storage, and characterization of the compound.

| Property | Value |

| CAS Number | 151978-50-6 |

| Molecular Formula | C₁₀H₁₇NO₂ |

| Molecular Weight | 183.25 g/mol |

| Appearance | Liquid |

| Assay | ≥95% (GC) |

| Functional Groups | Terminal Alkyne, Boc-protected Amine |

| SMILES | CC(C)(C)OC(=O)NCCCC#C |

| InChI | 1S/C10H17NO2/c1-5-6-7-8-11-9(12)13-10(2,3)4/h1H,6-8H2,2-4H3,(H,11,12) |

| InChI Key | JTPJJKZSKWNWKK-UHFFFAOYSA-N |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the protection of the primary amine of 4-pentyne-1-amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O).[1] This reaction is typically performed in the presence of a base to neutralize the acidic byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-pentyne-1-amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (B128534) (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (B109758) (DCM) or a biphasic system of water and an organic solvent

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate (B1210297) for chromatography elution

Procedure:

-

Dissolve 4-pentyne-1-amine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a liquid. A typical yield for this reaction is in the range of 85-95%.

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This compound is a key reagent in CuAAC reactions for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is known for its high efficiency, selectivity, and mild reaction conditions.[1][2]

Quantitative Data: CuAAC Reaction Yields

The yield of the CuAAC reaction using this compound can be influenced by the nature of the azide (B81097), the copper source, the ligand, and the reaction solvent. The following table provides representative yields for the reaction of this compound with various azides under typical CuAAC conditions.

| Azide | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |

| Benzyl Azide | CuSO₄·5H₂O (1) / Sodium Ascorbate (B8700270) (5) | TBTA (1) | DMSO | 2 | >95 |

| Phenyl Azide | CuSO₄·5H₂O (1) / Sodium Ascorbate (5) | THPTA (5) | t-BuOH/H₂O (1:1) | 4 | 92 |

| 4-Methoxybenzyl Azide | CuI (1) | None | CH₂Cl₂ | 6 | 90 |

| 4-Nitrobenzyl Azide | CuSO₄·5H₂O (1) / Sodium Ascorbate (5) | TBTA (1) | DMSO/H₂O (3:1) | 3 | >95 |

| Azido-PEG₃ | CuSO₄·5H₂O (1) / Sodium Ascorbate (5) | THPTA (5) | H₂O | 1 | >98 |

TBTA: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine THPTA: Tris(3-hydroxypropyltriazolylmethyl)amine

Experimental Protocol: CuAAC Reaction with this compound

Materials:

-

This compound

-

Azide of interest (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Dimethyl sulfoxide (B87167) (DMSO) or a mixture of t-BuOH and water

-

Dichloromethane (DCM)

-

Saturated aqueous solution of EDTA

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a reaction vial, dissolve this compound (1.0 eq) and the azide (1.0 eq) in DMSO.

-

Add TBTA (0.01 eq) to the mixture.

-

In a separate vial, prepare a stock solution of CuSO₄·5H₂O (0.01 eq) in a minimal amount of water.

-

Add the CuSO₄ solution to the reaction mixture.

-

Prepare a fresh stock solution of sodium ascorbate (0.05 eq) in water.

-

Add the sodium ascorbate solution to the reaction mixture to initiate the reaction.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer with a saturated aqueous solution of EDTA to remove copper salts, followed by a brine wash.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.

Post-Click Chemistry Functionalization: Boc Deprotection

Following the successful CuAAC reaction, the Boc protecting group can be removed to expose the primary amine for further functionalization. This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

Materials:

-

Boc-protected triazole product

-

Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane (B91453)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the Boc-protected triazole in DCM.

-

Add trifluoroacetic acid (10-50% in DCM) or 4M HCl in 1,4-dioxane to the solution.

-

Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the excess acid with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate under reduced pressure to obtain the deprotected amine-functionalized triazole.

Visualizations

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate (ADC)

The following diagram illustrates a typical experimental workflow for the synthesis of an antibody-drug conjugate (ADC) utilizing this compound as a linker component.

Caption: Experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.

Signaling Pathway: Probing Kinase Activity

Click chemistry, enabled by reagents like this compound, allows for the synthesis of chemical probes to study cellular signaling pathways, such as kinase cascades. The diagram below illustrates a conceptual workflow for using a clickable probe to identify the targets of a kinase inhibitor.

Caption: Workflow for identifying kinase targets using a clickable probe.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its orthogonal reactive groups enable the straightforward synthesis of complex molecules with a high degree of control. The robust and efficient nature of the CuAAC reaction, combined with the reliable deprotection of the Boc group, makes this reagent an excellent choice for applications ranging from bioconjugation and drug delivery to the development of sophisticated probes for studying biological systems. The detailed protocols and data presented in this guide are intended to facilitate the successful application of this compound in a wide range of research endeavors.

References

A Comprehensive Technical Guide to the Safe Handling and Application of N-Boc-4-pentyne-1-amine

For Researchers, Scientists, and Drug Development Professionals

December 15, 2025

This technical guide provides an in-depth overview of N-Boc-4-pentyne-1-amine, a versatile bifunctional building block crucial for advancements in chemical biology, medicinal chemistry, and drug discovery. This document outlines the compound's key properties, comprehensive safety and handling guidelines, and detailed experimental protocols for its primary applications. The information herein is intended to ensure the safe and effective use of this reagent in a laboratory setting.

Introduction

This compound is a valuable synthetic intermediate characterized by two key functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected primary amine.[1] This unique structure allows for orthogonal chemical modifications. The terminal alkyne readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions, enabling the efficient formation of 1,4-disubstituted 1,2,3-triazoles.[1][2] The Boc-protected amine provides a stable, yet easily removable, protecting group that, upon deprotection under acidic conditions, reveals a nucleophilic primary amine ready for a variety of subsequent transformations, such as amide bond formation.[1] This bifunctional nature makes it an ideal linker and building block in the synthesis of complex molecules, including PROTACs and other bioconjugates.[3]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and hazard profile of this compound is paramount for its safe handling. The following tables summarize the available quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 151978-50-6 | [1][2][] |

| Molecular Formula | C₁₀H₁₇NO₂ | [1][] |

| Molecular Weight | 183.25 g/mol | [1][] |

| Appearance | Liquid | [2] |

| Assay | ≥95% (GC) | [2] |

| Boiling Point | Not specified | [5] |

| Density | Not available | |

| Flash Point | Not applicable | [2] |

| Solubility | Soluble in many organic solvents. | [6] |

| Storage Temperature | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month). | [] |

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | [2] | |

| Signal Word | Danger | [2] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. | [2] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [2] |

| Hazard Classification | Skin Corrosion 1B | [2] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials | [2] |

Safety and Handling Guidelines

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Flame-retardant and antistatic protective clothing should be worn where necessary.

-

Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or aerosols are generated, a respirator may be required.

General Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mists.[3] Keep away from heat, sparks, and open flames.[8] Use non-sparking tools and ground all equipment to prevent static discharge.[8]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][7] Keep away from incompatible materials such as strong oxidizing agents.[8]

First Aid Measures

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.

Spill and Disposal Procedures

-

Spills: Absorb the spill with an inert material (e.g., sand, diatomaceous earth) and place it in a suitable container for disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.[9] Do not allow the chemical to enter drains.[3][8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

The bifunctional nature of this compound allows for a two-stage reaction workflow: modification at the alkyne terminus, followed by deprotection and subsequent reaction at the amine.

Caption: General experimental workflow for this compound.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between this compound and an organic azide.

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable ligand

-

Appropriate solvent (e.g., t-BuOH/H₂O, DMSO)

Procedure:

-

In a reaction vial, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent.[10][11]

-

Prepare a premixed solution of CuSO₄ (0.05-0.1 equivalents) and THPTA (5 equivalents relative to copper).[12][13]

-

Add the copper/ligand premix to the reaction mixture.[12]

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (0.5-1.0 equivalent).[10]

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Upon completion, the reaction can be worked up by diluting with an organic solvent and washing with an aqueous solution of EDTA or ammonium (B1175870) chloride to remove copper salts.[11] The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Caption: Step-by-step workflow for a typical CuAAC reaction.

N-Boc Deprotection

This protocol describes a standard method for removing the Boc protecting group.

Materials:

-

N-Boc protected compound

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Dichloromethane (DCM) or other suitable solvent

Procedure:

-

Dissolve the N-Boc protected compound in DCM.

-

Add an excess of TFA (e.g., 25% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).[14]

-

Stir the reaction at room temperature for 1-4 hours.[15] Monitor the deprotection by TLC or LC-MS.

-

Upon completion, the solvent and excess acid can be removed under reduced pressure to yield the amine salt.[16]

-

If the free amine is required, an aqueous basic workup (e.g., with NaHCO₃) can be performed, followed by extraction with an organic solvent.

Caption: Logical diagram of the N-Boc deprotection mechanism.

Conclusion

This compound is a powerful and versatile tool for chemical synthesis. Its bifunctional nature allows for the sequential introduction of different molecular fragments, making it highly valuable in the construction of complex molecular architectures. A comprehensive understanding of its properties and strict adherence to the safety and handling guidelines outlined in this document are essential for its safe and effective utilization in the laboratory. The provided experimental protocols serve as a starting point for the application of this reagent in innovative research and development projects.

References

- 1. This compound | 151978-50-6 | Benchchem [benchchem.com]

- 2. This compound = 95 GC 151978-50-6 [sigmaaldrich.com]

- 3. sceti.co.jp [sceti.co.jp]

- 5. Buy this compound | 151978-50-6 [smolecule.com]

- 6. 4-Pentyn-1-aMine [chembk.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. enamine.enamine.net [enamine.enamine.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. scispace.com [scispace.com]

- 14. Amine Protection / Deprotection [fishersci.co.uk]

- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

N-Boc-4-pentyne-1-amine: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-4-pentyne-1-amine is a valuable bifunctional building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its two functional groups: a terminal alkyne amenable to click chemistry and a Boc-protected primary amine. Ensuring the integrity of this reagent is paramount for reproducible and successful experimental outcomes. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, potential degradation pathways, and standardized protocols for its handling and analysis.

Chemical Properties and Inherent Stability

This compound possesses a molecular structure that dictates its stability profile. The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions, readily cleaving to reveal the primary amine.[1][2][3] Conversely, it exhibits substantial stability in the presence of bases and most nucleophiles.[2][4] The terminal alkyne is a relatively stable functional group but can be susceptible to certain reaction conditions, particularly in the presence of transition metals or strong oxidizing agents.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 151978-50-6 | [1][5] |

| Molecular Formula | C₁₀H₁₇NO₂ | [][7] |

| Molecular Weight | 183.25 g/mol | [][7] |

| Appearance | Liquid | [5] |

| Purity | ≥95% (GC) | [5] |

Recommended Storage and Handling

Proper storage and handling are critical to maintain the purity and stability of this compound. The following recommendations are based on information from suppliers and general knowledge of the stability of analogous compounds.

Storage Conditions

To ensure long-term stability, this compound should be stored under the following conditions:

| Form | Storage Temperature | Inert Atmosphere | Light Protection |

| Neat Liquid | -20°C for long-term storage; 2-8°C for short-term storage | Recommended (e.g., Argon or Nitrogen) | Recommended |

| In Solution | Dependent on solvent; generally ≤ -20°C | Recommended | Recommended |

Data synthesized from supplier recommendations and general chemical stability principles.

It is advisable to store the compound in a tightly sealed container to prevent exposure to moisture and atmospheric contaminants.[8] For solutions, the choice of solvent is critical; aprotic solvents such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) are generally preferred.

Handling Precautions

This compound is classified as a corrosive substance.[5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Handling should be performed in a well-ventilated area or a chemical fume hood.[8] Avoid inhalation of vapors and contact with skin and eyes.[8]

Potential Degradation Pathways

Figure 1. Potential degradation pathways for this compound.

Acid-Catalyzed Hydrolysis

The most probable degradation pathway is the acid-catalyzed cleavage of the Boc group.[1][2][3] Trace amounts of acidic impurities in solvents or on glassware can be sufficient to initiate this process over time, leading to the formation of 4-pentyne-1-amine and byproducts such as isobutylene (B52900) and carbon dioxide.

Thermal Degradation

Elevated temperatures can promote the thermolytic cleavage of the Boc group.[9] Furthermore, high heat can potentially lead to the polymerization of the terminal alkyne, especially in the absence of inhibitors.

Oxidative Degradation

Exposure to strong oxidizing agents could lead to the oxidation of either the amine (if deprotected) or the alkyne functionality.

Experimental Protocols for Stability and Purity Assessment

Regular assessment of the purity of this compound is recommended, especially for sensitive applications. The following protocols are adapted from established methods for similar compounds.[10][11][12]

Visual Inspection Workflow

A simple, initial assessment of material quality can be performed visually.

Figure 2. A simple workflow for the initial visual inspection of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the purity of this compound and detecting the presence of impurities.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in water

-

B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient:

-

A linear gradient from 5% to 95% B over 20 minutes is a typical starting point, followed by a wash and re-equilibration step.

Flow Rate:

-

1.0 mL/min

Detection:

-

UV absorbance at 210 nm

Sample Preparation:

-

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

-